2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate
Overview
Description
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is a triglyceride, a type of lipid molecule composed of glycerol esterified with three fatty acid chains. In this specific compound, each fatty acid chain is a 14-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (9Z). Triglycerides are essential components of human metabolism, serving as energy storage molecules and playing a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate typically involves the esterification of glycerol with three molecules of 14:1(9Z) fatty acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, glycerol is reacted with fatty acid chlorides or anhydrides in the presence of a base such as pyridine. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction under mild conditions .
Industrial Production Methods
Industrial production of triglycerides often involves the extraction and purification of natural oils and fats, followed by chemical modification to achieve the desired fatty acid composition. This process may include hydrogenation, interesterification, and fractionation to obtain specific triglyceride profiles .
Chemical Reactions Analysis
Types of Reactions
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides, which can further decompose into aldehydes, ketones, and other compounds.
Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids.
Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and free fatty acids.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxygen or ozone, often in the presence of a catalyst such as cobalt or manganese salts.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols (e.g., methanol or ethanol) in the presence of a base catalyst such as sodium methoxide or an acid catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrogenation: Saturated triglycerides.
Hydrolysis: Glycerol and free fatty acids.
Transesterification: Glycerol and fatty acid esters.
Scientific Research Applications
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study lipid oxidation, hydrogenation, and other chemical reactions.
Biology: Investigated for its role in cellular metabolism, energy storage, and signaling pathways.
Medicine: Studied for its potential effects on cardiovascular health, obesity, and metabolic disorders.
Industry: Utilized in the formulation of food products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate involves its metabolism in the body. Triglycerides are hydrolyzed by lipases to release glycerol and free fatty acids, which can be used as energy sources or precursors for the synthesis of other lipids. The released fatty acids can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, triglycerides can be stored in adipose tissue and mobilized when energy is needed .
Comparison with Similar Compounds
Similar Compounds
TG(140/161(9Z)/161(9Z)): A triglyceride with one saturated and two monounsaturated fatty acid chains.
TG(141(9Z)/161(9Z)/203n6): A triglyceride with different chain lengths and degrees of unsaturation.
TG(140/161(9Z)/180): A triglyceride with one saturated and one monounsaturated fatty acid chain.
Uniqueness
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is unique due to its specific fatty acid composition, which affects its physical and chemical properties. The presence of three identical monounsaturated fatty acid chains with cis double bonds at the 9th carbon position imparts distinct characteristics, such as lower melting point and higher susceptibility to oxidation compared to triglycerides with saturated fatty acids .
Properties
IUPAC Name |
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMDCUOOYCRSIP-WLFVLELZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556269 | |
Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0047885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99483-10-0 | |
Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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